

Application Note: Measuring Compound Binding to CRABP II using the Fluorescent Probe DC271

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Compound of Interest

Compound Name: DC271

Cat. No.: B12371124

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Introduction

Cellular Retinoic Acid Binding Protein II (CRABP II) is a key protein in retinoid signaling, responsible for transporting all-trans-retinoic acid (ATRA) from the cytoplasm to the nucleus, where it modulates gene expression through retinoic acid receptors (RARs).[1][2] Due to its role in cellular processes like growth and development, CRABP II is a significant target in drug discovery for various diseases, including cancer.[3] This application note provides a detailed protocol for a fluorescence-based competition assay to measure the binding of novel compounds to CRABP II using the intrinsically fluorescent synthetic retinoid, **DC271**. [4]

DC271 is a synthetic retinoid analogue that exhibits solvatochromic fluorescence.[4][5] Its fluorescence is significantly enhanced when bound to the hydrophobic pocket of CRABP II, a characteristic that forms the basis of this assay.[1][6] This method offers a straightforward and high-throughput compatible alternative to traditional radiolabeling techniques for determining the binding affinity of test compounds.[4][7]

Principle of the Assay

The assay relies on the principle of fluorescence displacement. **DC271**, when bound to CRABP II, emits a strong fluorescent signal. A test compound that also binds to the ATRA binding site of CRABP II will compete with **DC271**, leading to its displacement from the protein. This displacement causes a decrease in the fluorescence signal, proportional to the

concentration and affinity of the test compound. By measuring the reduction in fluorescence, the binding affinity (e.g., dissociation constant, K_d) of the test compound can be determined.[\[1\]](#)
[\[4\]](#)

Quantitative Data Summary

The following table summarizes the binding affinity of the fluorescent probe **DC271** and an example of a competitor compound, EC23, to CRABP II as determined by the fluorescence displacement assay.

Compound	Target Protein	Binding Constant (K_d)	Assay Method
DC271	CRABP II	42 nM	Fluorescence-based Assay
EC23	CRABP II	160 nM [4]	Competitive Displacement of DC271

Experimental Protocols

This section provides a detailed methodology for performing the fluorescence displacement assay to measure compound binding to CRABP II.

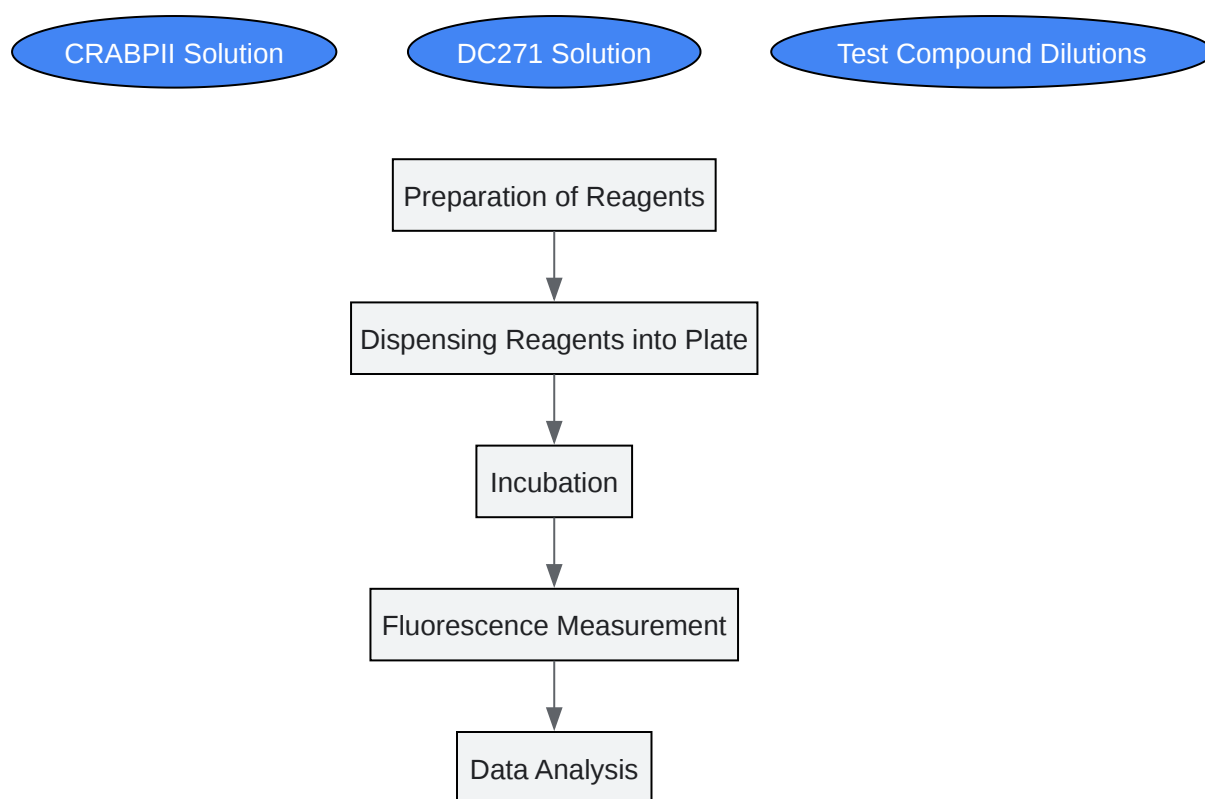
Materials and Reagents

- CRABP II Protein: Purified recombinant human CRABP II.
- **DC271**: Fluorescent probe.
- Test Compounds: Library of compounds to be screened.
- Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
- Plates: Black, non-binding surface 96-well or 384-well plates.[\[1\]](#)[\[7\]](#)

- Plate Reader: A fluorescence plate reader capable of excitation at ~335-355 nm and emission detection at ~440-460 nm.[1][5]

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow.



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Caption: Experimental workflow for the **DC271**-CRABPII fluorescence displacement assay.

Detailed Protocol

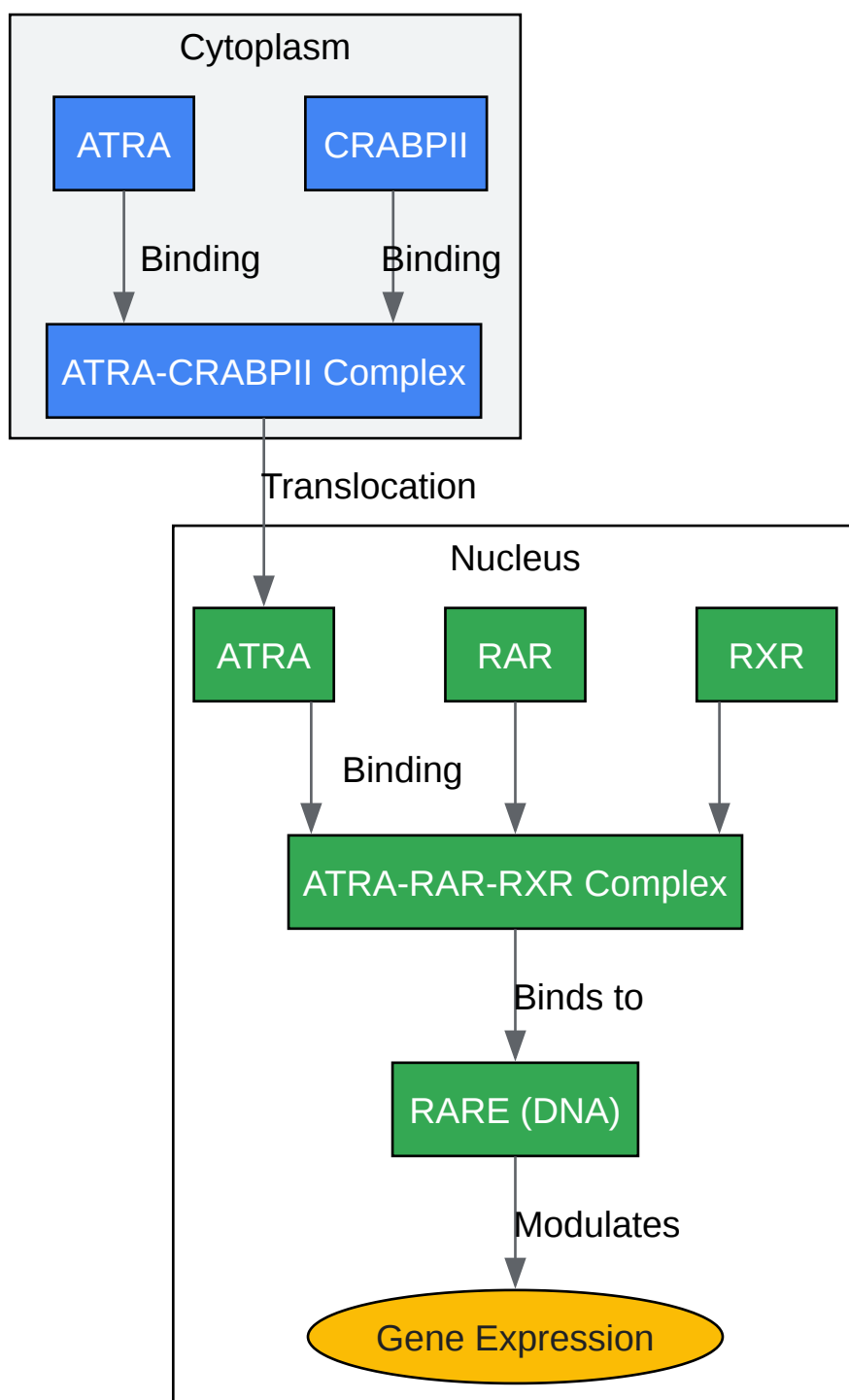
- Preparation of Reagents:

- Prepare a stock solution of CRABPII in PBS. A working concentration of 300 nM has been previously reported.[\[1\]](#)
- Prepare a stock solution of **DC271** in a suitable solvent (e.g., ethanol or DMSO). A working concentration of 300 nM in PBS with <1% ethanol has been used.[\[1\]](#)
- Prepare a serial dilution of the test compound in the assay buffer. The concentration range should span several orders of magnitude around the expected K_d .
- Assay Plate Setup:
 - In a black, non-binding surface 96-well plate, add the following to each well:
 - 50 μ L of 300 nM CRABPII solution.[\[1\]](#)
 - 50 μ L of 300 nM **DC271** solution.[\[1\]](#)
 - An aliquot of the test compound dilution series.
 - Controls:
 - Positive Control (Maximum Fluorescence): CRABPII + **DC271** + assay buffer (no test compound).
 - Negative Control (Background): Assay buffer only.
 - Compound Fluorescence Control: Test compound + assay buffer (to check for intrinsic fluorescence).
- Incubation:
 - Gently mix the plate, for example, by spinning for 2 minutes at 1500 rpm, to ensure proper mixing of the reagents.[\[1\]](#)
 - Incubate the plate at room temperature for a sufficient time to reach binding equilibrium. The optimal incubation time may need to be determined empirically.
- Fluorescence Measurement:

- Measure the fluorescence intensity of each well using a plate reader.
- Set the excitation wavelength to approximately 335 nm and the emission wavelength to approximately 440 nm.^[1] Note that optimal wavelengths may vary slightly depending on the instrument.
- Data Analysis:
 - Subtract the background fluorescence from all measurements.
 - Normalize the data by setting the fluorescence of the positive control (CRABP II + **DC271**) to 100% and the background to 0%.
 - Plot the normalized fluorescence intensity against the logarithm of the test compound concentration.
 - Fit the resulting dose-response curve using a suitable nonlinear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
 - The dissociation constant (K_d) of the test compound can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the K_d of the fluorescent probe (**DC271**) is known.

CRABP II Signaling Pathway

CRABP II plays a crucial role in the canonical retinoid signaling pathway. The diagram below illustrates the transport of all-trans-retinoic acid (ATRA) by CRABP II to the nucleus and its subsequent interaction with retinoic acid receptors (RARs).



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Caption: Canonical signaling pathway of CRABP II in mediating the effects of ATRA.

Conclusion

The fluorescence displacement assay using **DC271** provides a robust and efficient method for identifying and characterizing compounds that bind to CRABP II.[4][8] Its high-throughput compatibility makes it an ideal tool for primary screening in drug discovery campaigns targeting the retinoid signaling pathway. The detailed protocol and supporting information provided in this application note should enable researchers to successfully implement this assay in their laboratories.

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